Vytorin

Description

Rationale for Multi-Targeted Pharmacological Approaches in Lipid Modulation

The rationale for employing multiple lipid-lowering agents stems from the complex nature of cholesterol metabolism and the limitations of single-agent therapy. numberanalytics.com Plasma cholesterol is derived from two main sources: endogenous synthesis in the liver and intestinal absorption. fda.govmims.commims.com Statins primarily inhibit cholesterol production in the liver, but this can lead to a compensatory increase in cholesterol absorption from the intestine. ecrjournal.com

Historical Context and Evolution of Combined Drug Development Strategies in Dyslipidemia Management

Historically, the development of lipid-lowering therapies focused on single-target agents. Early trials with non-statin drugs like niacin and fibrates showed some benefits, but the advent of statins revolutionized dyslipidemia management due to their significant efficacy in lowering LDL-C and reducing cardiovascular events. ahajournals.orguspharmacist.com

However, it became evident that despite the success of statins, a substantial residual cardiovascular risk remained in many patients. nih.govuspharmacist.com This observation spurred the investigation of combination strategies. Early combinations involved adding agents like bile acid sequestrants, niacin, or fibrates to statin therapy. nih.govmedscape.org While these combinations demonstrated further improvements in lipid profiles, the development of fixed-dose combination products streamlined treatment and improved patient adherence. acc.org

The evolution of combination therapy took a significant step forward with the understanding that targeting both hepatic cholesterol synthesis and intestinal cholesterol absorption could provide additive benefits. ahajournals.org This led to the development of drugs like ezetimibe (B1671841), a cholesterol absorption inhibitor, designed to be used in conjunction with statins. ahajournals.orgdrugbank.com The subsequent development of a fixed-dose combination of a statin and ezetimibe in a single pill marked a key milestone in this therapeutic strategy, offering a convenient and potent option for lipid management. acc.org More recent advancements have introduced even more potent combinations involving newer classes of drugs like PCSK9 inhibitors, further expanding the arsenal (B13267) for managing high-risk patients. mdpi.com

Structure

2D Structure

Properties

CAS No. |

444313-53-5 |

|---|---|

Molecular Formula |

C49H59F2NO8 |

Molecular Weight |

828 g/mol |

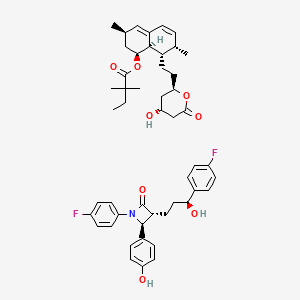

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate;(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |

InChI |

InChI=1S/C25H38O5.C24H21F2NO3/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19;25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h7-8,11,15-16,18-21,23,26H,6,9-10,12-14H2,1-5H3;1-12,21-23,28-29H,13-14H2/t15-,16-,18+,19+,20-,21-,23-;21-,22+,23-/m01/s1 |

InChI Key |

PNAMDJVUJCJOIX-IUNFJCKHSA-N |

SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C.C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C.C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Other CAS No. |

444313-53-5 |

Synonyms |

Combination, Ezetimibe-Simvastatin Combination, Ezetimibe-Simvastatin Drug Drug Combination, Ezetimibe-Simvastatin Ezetimibe Simvastatin Combination Ezetimibe Simvastatin Drug Combination ezetimibe, simvastatin drug combination ezetimibe-simvastatin combination Ezetimibe-Simvastatin Drug Combination Inegy Vytorin |

Origin of Product |

United States |

Pharmacological Mechanisms of Ezetimibe Simvastatin Combination

Ezetimibe (B1671841): Mechanism of Intestinal Cholesterol Absorption Inhibition

Ezetimibe is the first in a class of lipid-lowering drugs that selectively inhibits the absorption of cholesterol from the small intestine. droracle.ainih.gov It effectively reduces the uptake of both dietary and biliary cholesterol without impacting the absorption of triglycerides, bile acids, or fat-soluble vitamins. nih.govnih.govaafp.org

Identification and Characterization of the Niemann-Pick C1-Like 1 (NPC1L1) Sterol Transporter

The primary molecular target of ezetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein. droracle.aijordan.imnih.gov Discovered in 2004, NPC1L1 was identified as a critical protein for intestinal cholesterol absorption. e-dmj.org This protein is a polytopic transmembrane protein located at the apical membrane of enterocytes (intestinal absorptive cells) and the canalicular membrane of hepatocytes. e-dmj.orgnih.gov

Structurally, NPC1L1 is a 1,332-amino acid membrane protein that contains 13 transmembrane domains, including a sterol-sensing domain (SSD), which is a conserved feature in several other proteins involved in cholesterol metabolism. e-dmj.orgfrontiersin.orgjst.go.jp The identification of NPC1L1 as ezetimibe's target was a significant breakthrough, as the mechanism had previously been elusive. nih.gov Studies using NPC1L1 knockout mice were pivotal; these mice showed a 70% reduction in intestinal cholesterol absorption and were insensitive to ezetimibe treatment, confirming that NPC1L1 is essential for the ezetimibe-sensitive pathway. e-dmj.orgdrugbank.comkoreamed.org Further binding assays demonstrated that ezetimibe (in its glucuronidated active form) binds specifically to NPC1L1. nih.gov

Cellular and Molecular Pathways Governing Ezetimibe's Action at the Brush Border

Ezetimibe localizes and acts at the brush border of the small intestine, the primary site of cholesterol absorption. droracle.ainih.govdrugbank.com The absorption of cholesterol mediated by NPC1L1 is a complex process involving clathrin-mediated endocytosis. e-dmj.orgnih.gov When cholesterol is present in the intestinal lumen, it is sensed by NPC1L1. mdpi.com The NPC1L1 protein then binds the cholesterol and the entire complex is internalized into the enterocyte through a process that requires the adaptor protein 2 (AP2) complex and clathrin. drugbank.commdpi.com This forms a vesicle that moves the cholesterol into an endocytic recycling compartment. drugbank.comresearchgate.net

Ezetimibe exerts its inhibitory effect by blocking this internalization process. e-dmj.org Research suggests that ezetimibe binds to NPC1L1 and prevents the sterol-induced internalization of the transporter. koreamed.org It hinders the interaction between the NPC1L1-sterol complex and the clathrin/AP2 machinery, effectively stopping cholesterol from being taken up into the cell. e-dmj.orgkoreamed.orgresearchgate.net This action leads to a decrease in the delivery of intestinal cholesterol to the liver. droracle.aidrugbank.com

Selectivity of Ezetimibe's Inhibitory Effects on Sterol Absorption

A key feature of ezetimibe is its high selectivity for sterols. It potently inhibits the absorption of cholesterol and related plant sterols (phytosterols). droracle.aitandfonline.comahajournals.org Studies have demonstrated that ezetimibe does not affect the absorption of triglycerides, fatty acids, or fat-soluble vitamins such as A and D. nih.govaafp.orgahajournals.orgoup.com This distinguishes it from other intestinal-acting agents like bile acid sequestrants or lipase (B570770) inhibitors, which can interfere with the absorption of other nutrients. nih.gov In patients with sitosterolemia, a condition characterized by the accumulation of plant sterols, ezetimibe significantly reduces plasma plant sterol concentrations, further highlighting its specific action on sterol transporters. ahajournals.org While NPC1L1 is essential for the absorption of plant sterols, cell-based assays suggest it may be a lower-affinity transporter for these molecules compared to cholesterol, acting as a primary defense against their absorption. nih.gov

Table 1: Effects of Ezetimibe on Nutrient Absorption

| Nutrient | Effect of Ezetimibe on Absorption | Supporting Evidence |

|---|---|---|

| Cholesterol | Potently Inhibited | Blocks uptake via NPC1L1 at the intestinal brush border. droracle.aitaylorandfrancis.com |

| Phytosterols | Inhibited | Reduces plasma levels of plant sterols like sitosterol. tandfonline.comahajournals.org |

| Triglycerides | No significant effect | Does not interfere with triglyceride absorption. nih.govnih.govahajournals.org |

| Fat-soluble Vitamins | No significant effect | Absorption of vitamins A and D is unaffected. nih.govahajournals.orgoup.com |

| Bile Acids | No significant effect | Does not alter the absorption of bile acids. nih.govaafp.org |

Simvastatin (B1681759): Mechanism of Endogenous Cholesterol Biosynthesis Inhibition

Simvastatin belongs to the statin class of drugs, which are inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. nih.govdovepress.com It primarily acts in the liver to reduce the body's own production of cholesterol. nih.gov

Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase

Simvastatin is administered as an inactive lactone prodrug. nih.govmdpi.com After oral ingestion, it is hydrolyzed in the body to its active β-hydroxyacid form, simvastatin acid. nih.govnih.govmdpi.combioaustralis.com This active metabolite is a potent, competitive inhibitor of HMG-CoA reductase. mdpi.comdroracle.ai

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway; it catalyzes the conversion of HMG-CoA to mevalonate (B85504). nih.govdroracle.aiwikipedia.org This step is early and crucial in the multi-step process of producing cholesterol. nih.gov The active form of simvastatin has a structure that resembles the HMG-CoA substrate, allowing it to fit into the enzyme's active site. mdpi.comwikipedia.org By binding to the active site, it physically blocks the natural substrate (HMG-CoA) from binding, thus competitively inhibiting the enzyme's activity. droracle.aiwikipedia.orgpharmgkb.org This inhibition reduces the rate of mevalonate production, thereby decreasing the synthesis of cholesterol. mdpi.com The binding affinity of statins for HMG-CoA reductase is in the nanomolar range, which is significantly higher than the micromolar affinity of the natural substrate, HMG-CoA, making the inhibition very effective. helsinki.fi

Bioactivation and Active Metabolite Formation of Simvastatin

Simvastatin is administered as a pharmacologically inactive lactone prodrug. radcliffecardiology.comahajournals.orgfda.govmims.comheartuk.org.uk To exert its therapeutic effect, it must undergo bioactivation in the body. This transformation primarily occurs through the hydrolysis of its lactone ring, converting it into its active open-ring β-hydroxyacid form, known as simvastatin acid. heartuk.org.uknih.govacc.orgecrjournal.comscielo.brnih.govmedicalnewstoday.comtandfonline.com This active metabolite is structurally analogous to 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govacc.orgecrjournal.comnih.govmims.com

The hydrolysis process is mediated by several enzymes and can also occur non-enzymatically. fda.govtandfonline.com Key enzymes involved in this activation include carboxylesterases (CES), such as CES1, and paraoxonases (PON), which are present in the plasma, liver, and small intestine. fda.govnih.govscielo.brecrjournal.com While CES1 has been implicated as a major esterase in this conversion, some research suggests it may not be the most efficient enzyme for activating simvastatin. ecrjournal.comecrjournal.comoup.com

Complementary and Synergistic Pharmacological Interactions of Ezetimibe and Simvastatin

The combination of ezetimibe and simvastatin, known as Vytorin, leverages a dual mechanism of action that targets two primary sources of plasma cholesterol: intestinal absorption and endogenous synthesis. fda.govmims.commims.compom.go.id This complementary interaction results in a synergistic lipid-lowering effect that is more potent than that achievable with either agent alone. ontosight.aitandfonline.com

Ezetimibe's primary mechanism involves the selective inhibition of cholesterol absorption in the small intestine. mims.comheartuk.org.ukmims.com It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border of intestinal cells, effectively blocking the uptake of both dietary and biliary cholesterol. acc.orgontosight.aipom.go.idjocmr.org Clinical studies have shown that ezetimibe monotherapy can inhibit intestinal cholesterol absorption by approximately 54% and reduce low-density lipoprotein cholesterol (LDL-C) levels by about 15-22%. fda.govheartuk.org.ukecrjournal.com However, this reduction in cholesterol absorption triggers a compensatory mechanism in the body, leading to an upregulation of hepatic cholesterol synthesis. radcliffecardiology.comecrjournal.comjocmr.orgnih.gov

Simvastatin, on the other hand, directly targets this endogenous production pathway. As an HMG-CoA reductase inhibitor, its active form, simvastatin acid, blocks the conversion of HMG-CoA to mevalonate, a critical early step in cholesterol biosynthesis in the liver. mims.comontosight.aicancer.gov This inhibition of cholesterol synthesis leads to an upregulation of LDL receptors on hepatocytes, which increases the clearance of LDL-C from the bloodstream. tandfonline.com A reciprocal compensatory response is observed with statin monotherapy, where the body increases the rate of cholesterol absorption from the intestine. radcliffecardiology.comscielo.brnih.govpace-cme.org

The co-administration of ezetimibe and simvastatin effectively counteracts these respective compensatory responses. ecrjournal.comnih.gov Simvastatin mitigates the increased cholesterol synthesis induced by ezetimibe, while ezetimibe blocks the increased cholesterol absorption prompted by simvastatin. This dual inhibition of both pathways results in a more substantial reduction in LDL-C levels than can be achieved by simply increasing the dose of a statin. ecrjournal.comtandfonline.comecrjournal.com Adding ezetimibe 10 mg to ongoing statin therapy can produce an additional LDL-C reduction of 21-27%. heartuk.org.ukecrjournal.comecrjournal.com

Research Findings on Lipid-Lowering Efficacy

Clinical research has consistently demonstrated the superior efficacy of the ezetimibe-simvastatin combination. Data from pooled analyses and direct comparison trials highlight the synergistic effect on lipid profiles.

| Treatment | Mean LDL-C Reduction (%) | Reference |

|---|---|---|

| Ezetimibe 10 mg Monotherapy | ~18% - 19% | ecrjournal.comecrjournal.comoup.com |

| Simvastatin Monotherapy (across doses) | ~38% | nih.gov |

| Ezetimibe 10 mg + Simvastatin (co-administration, across doses) | ~52.5% | nih.gov |

| Ezetimibe 10 mg added to ongoing statin therapy | Additional ~25.8% | ecrjournal.com |

In a study comparing the combination therapy to atorvastatin (B1662188), another potent statin, ezetimibe/simvastatin demonstrated significantly greater LDL-C lowering at equivalent statin doses.

| Treatment Group | Mean LDL-C Reduction (%) | Reference |

|---|---|---|

| Ezetimibe/Simvastatin 10/20 mg | 53.6% | tandfonline.comecrjournal.com |

| Atorvastatin 20 mg | 44.6% | tandfonline.comecrjournal.com |

| Ezetimibe/Simvastatin 10/40 mg | 57.6% | tandfonline.comecrjournal.com |

| Atorvastatin 40 mg | 50.9% | tandfonline.comecrjournal.com |

| Ezetimibe/Simvastatin (pooled across doses) | 53.4% | nih.gov |

| Atorvastatin (pooled across doses) | 45.3% | nih.gov |

This dual inhibition strategy not only leads to greater reductions in LDL-C but also results in a higher proportion of high-risk patients achieving their target lipid goals compared to statin monotherapy. ecrjournal.comecrjournal.com In the EASE trial, 71% of patients receiving ezetimibe added to a statin reached their NCEP ATP III LDL-C goal, compared to just 20.6% of those on statin plus placebo. ecrjournal.com The synergistic approach of inhibiting both cholesterol synthesis and absorption provides a highly effective therapeutic option for managing hypercholesterolemia. tandfonline.comtandfonline.com

This compound is a fixed-dose combination product containing ezetimibe and simvastatin, designed to lower elevated lipid levels through complementary mechanisms of action: ezetimibe inhibits intestinal cholesterol absorption, while simvastatin inhibits cholesterol synthesis. Preclinical studies are crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profiles of these components and assessing their interaction and bioequivalence in combination.

Preclinical Pharmacokinetics and Drug Metabolism

In Vitro and Animal Model Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical ADME studies in various animal models, including mice, rats, rabbits, dogs, and monkeys, have been instrumental in understanding the disposition of ezetimibe (B1671841) and simvastatin (B1681759). These studies provide essential pharmacokinetic information such as absorption, distribution, metabolism, and excretion, which are vital for predicting human outcomes and guiding drug development nuvisan.commdpi.com.

Pharmacokinetic Profile of Ezetimibe in Non-Human Species

Ezetimibe is rapidly absorbed after oral administration in various animal models pom.go.idfda.gov. It is extensively metabolized, primarily in the small intestine and liver, to its pharmacologically active phenolic glucuronide pom.go.idfda.govnih.gov. This glucuronide metabolite is considered more potent than the parent compound in inhibiting cholesterol absorption nih.govresearchgate.net. Ezetimibe and its glucuronide undergo significant enterohepatic recycling, contributing to a prolonged presence in the body and repeated delivery to the site of action in the intestine researchgate.netoup.comoup.com.

Studies in animal models, such as Rhesus monkeys and dogs, have evaluated the hypocholesterolemic effect of ezetimibe, with reported ED50 values (effective dose 50%) indicating its potency as a cholesterol absorption inhibitor pom.go.idfda.gov. Autoradiographic analysis in animals demonstrated that drug-related material is distributed throughout the intestinal villi, with a concentration at the villus tip, the site of action oup.com. Ezetimibe selectively inhibits the absorption of cholesterol without affecting the absorption of triglycerides, fatty acids, bile acids, or fat-soluble vitamins in preclinical studies pom.go.idfda.govnih.gov.

Species differences in ezetimibe glucuronidation rates have been observed in intestinal microsomes from mice, rats, dogs, monkeys, and humans. The maximum metabolic rate (Vmax) varied among species, with monkeys showing the highest rate and dogs the slowest. Intrinsic clearance (CLint) also differed significantly between species nih.govresearchgate.net. These species differences in glucuronidation should be considered when extrapolating preclinical pharmacokinetic and pharmacodynamic data to humans nih.govresearchgate.net.

Pharmacokinetic Profile of Simvastatin in Non-Human Species

Simvastatin, administered as an inactive lactone prodrug, is rapidly absorbed in rats, dogs, and humans fda.govresearchgate.net. It undergoes extensive first-pass metabolism, primarily in the liver, to its active β-hydroxy acid form, which is a potent inhibitor of HMG-CoA reductase fda.govresearchgate.netpom.go.id. Simvastatin has low systemic bioavailability due to this extensive metabolism and significant biliary excretion fda.govresearchgate.net.

Tissue distribution studies in mice, rats, and dogs indicate that simvastatin achieves relatively high concentrations in the liver, its target organ fda.govresearchgate.net. Elimination is rapid, with metabolism being the main elimination route for simvastatin researchgate.net. Simvastatin and its active metabolite are highly bound to plasma proteins, approximately 95%, which is comparable in dogs and humans fda.govpom.go.id. Simvastatin undergoes enterohepatic circulation and is primarily recovered in feces via bile researchgate.net. At least eight metabolites of simvastatin have been identified in dogs, rats, and humans, with some hydroxy acid metabolites contributing to pharmacological activity fda.govpsu.edu.

Preclinical Assessment of Bioequivalence for Co-Administered and Fixed-Dose Formulations

Preclinical studies have assessed the pharmacokinetic interactions and bioequivalence of ezetimibe and simvastatin when co-administered. In preclinical studies, co-administration of ezetimibe with statins, including simvastatin, resulted in a synergistic reduction in plasma cholesterol levels that was significantly lower than with monotherapy of either agent oup.comoup.com.

A definitive bioequivalence study in healthy subjects demonstrated that Vytorin (ezetimibe/simvastatin) fixed-dose combination tablets at strengths of 10/10 mg and 10/80 mg were bioequivalent to the co-administration of corresponding strengths of individual ezetimibe and simvastatin tablets fda.govnih.gov. Bioequivalence for other strengths (10/20 mg and 10/40 mg) was waived based on formulation similarity and supporting in vitro dissolution data nih.gov. No clinically significant pharmacokinetic interaction was observed when ezetimibe was coadministered with simvastatin in preclinical studies pom.go.idnih.gov. The relative oral bioavailability of simvastatin and its active metabolite was not significantly affected by ezetimibe co-administration in a preclinical study nih.gov.

Enzymatic Biotransformation Pathways of Components in Preclinical Systems

The metabolism of ezetimibe and simvastatin involves distinct enzymatic pathways, which have been characterized in preclinical in vitro and animal models.

Ezetimibe's Interaction Profile with Cytochrome P450 Enzymes in Preclinical Studies

Preclinical studies have shown that ezetimibe has minimal interaction with cytochrome P450 enzymes. Ezetimibe did not induce cytochrome P450 drug metabolizing enzymes in preclinical models pom.go.idfda.govoup.comsearlecompany.com. In vitro studies and studies in animals indicated that ezetimibe is neither an inhibitor nor an inducer of major CYP isoforms, including CYP1A2, 2D6, 2C8, 2C9, and 3A4 pom.go.idfda.govnih.gov. This suggests that ezetimibe is unlikely to significantly affect the metabolism of drugs primarily metabolized by these enzymes fda.govnih.gov.

Ezetimibe's primary metabolic pathway involves glucuronide conjugation catalyzed by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes, mainly UGT1A1, rather than oxidative metabolism by CYP enzymes pom.go.idfda.govresearchgate.netnih.gov. Minimal oxidative metabolism has been observed in all species evaluated pom.go.idfda.gov.

Transporter-Mediated Drug Disposition in Preclinical Contexts

Involvement of Organic Anion Transporting Polypeptides (OATP1B1) in Simvastatin Disposition in Animal Models

Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a crucial uptake transporter primarily expressed on the basolateral membrane of human hepatocytes biomedpharmajournal.orgresearchgate.net. It plays a significant role in the hepatic uptake and clearance of various endogenous compounds and xenobiotics, including statins like simvastatin biomedpharmajournal.orgmdpi.com. While OATP1B1 is a human transporter, animal models, particularly genetically modified mice and rats, have been instrumental in understanding its role and the role of its orthologs in drug disposition.

Rodent models possess hepatic organic anion transporting polypeptides (Oatps) that are orthologous to human OATPs, although there are differences in substrate specificity and expression patterns nih.govresearchgate.net. Studies utilizing oatp1a/1b-knockout mice, which lack the major hepatic oatp isoforms, and those humanized with human OATP1B1 or OATP1B3, have provided valuable insights into the impact of these transporters on simvastatin pharmacokinetics nih.govnih.gov.

In oatp1a/1b-knockout mice, the intravenous exposure to simvastatin lactone was, on average, increased 1.6-fold, attributed to a 39% reduction in clearance and a 14% reduction in volume of distribution nih.gov. Oral exposure to simvastatin was also increased 2.1-fold in these knockout mice, consistent with a 31% increase in bioavailability, alongside reduced clearance and volume nih.gov. These findings highlight the significant collective contribution of hepatic Oatp1a/1b transporters to simvastatin disposition in mice nih.gov.

Studies using liver-specific humanized mice, where human OATP1B1 or OATP1B3 was knocked into the oatp1a/1b-knockout background, aimed to discern the specific contribution of human OATP1B1 to simvastatin pharmacokinetics. In OATP1B1-humanized mice, intravenous exposure to simvastatin lactone was not decreased compared to the knockout background, and no decreases in clearance or volume were observed nih.gov. However, relative to the knockout background, OATP1B1 knockin decreased oral exposure to simvastatin 2.9-fold due to a 3.4-fold decrease in bioavailability, as well as increased clearance nih.gov. This suggests that while OATP1B1 might not be the primary determinant of intravenous simvastatin lactone clearance in this model, it significantly impacts oral bioavailability by influencing hepatic uptake.

Hepatic drug distribution, measured as liver tissue-to-blood/plasma concentration ratio (Kp), was substantially lower (4.2-fold) for total simvastatin in oatp1a/1b-knockout mice compared to wild-type controls nih.gov. Knockin of human OATP1B1 partially restored hepatic distribution, showing a 1.2-fold increase compared to the knockout mice nih.gov. This indicates that human OATP1B1 contributes to the hepatic uptake of simvastatin in this humanized model, although the restoration was not complete compared to wild-type mice expressing multiple endogenous Oatp isoforms nih.govnih.gov.

Research in humanized SLCO1B1 transgenic rats has also demonstrated the functional expression of human OATP1B1 in the liver and its role in the uptake of various statins, though specific detailed pharmacokinetic results for simvastatin in this model were not explicitly provided in the search results researchgate.net.

The following table summarizes some of the findings regarding simvastatin disposition in different mouse models:

| Mouse Model | Intravenous Simvastatin Lactone Exposure (Fold Change vs. Wild Type) | Oral Simvastatin Exposure (Fold Change vs. Wild Type) | Hepatic Distribution (Total Simvastatin Kp Fold Change vs. Wild Type) |

| oatp1a/1b-knockout | 1.6-fold increase nih.gov | 2.1-fold increase nih.gov | 4.2-fold lower nih.gov |

| OATP1B1-humanized | No decrease vs. knockout nih.gov | 2.9-fold decrease vs. knockout nih.gov | 1.2-fold increase vs. knockout nih.gov |

Note: Data is derived from comparisons to the respective control groups within the studies.

Pharmacodynamic Investigations in Non Human Biological Systems

In Vitro Studies on Cellular Cholesterol Homeostasis Modulation by Ezetimibe (B1671841) and Simvastatin (B1681759)

In vitro studies have been fundamental in elucidating the distinct and complementary mechanisms by which ezetimibe and simvastatin modulate cellular cholesterol homeostasis. These laboratory-based investigations, using isolated cells and membranes, have pinpointed the specific molecular targets of each compound.

Ezetimibe's Action on Cholesterol Transport: Ezetimibe's primary mechanism involves the inhibition of cholesterol uptake at the cellular level. Research has definitively established that its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol absorption. frontiersin.org In vitro binding assays demonstrated that a labeled form of ezetimibe's active metabolite, ezetimibe-glucuronide (B19564), binds specifically to intestinal brush border membranes and to engineered human embryonic kidney cells that express the NPC1L1 protein. frontiersin.org This binding is crucial for its inhibitory effect. Studies have shown that ezetimibe prevents the internalization of the NPC1L1/sterol complex, a key step in cholesterol absorption. frontiersin.org

Simvastatin's Action on Cholesterol Synthesis: Simvastatin, on the other hand, targets the intracellular synthesis of cholesterol. It is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis. koreamed.org In vitro studies using various cell types, including Jurkat cells and hepatocytes, have shown that simvastatin treatment effectively reduces cellular cholesterol levels. researchgate.net By blocking HMG-CoA reductase, simvastatin curtails the production of mevalonate, a necessary precursor for cholesterol synthesis. scielo.br This inhibition of the synthesis pathway is a cornerstone of its lipid-lowering effect. Furthermore, in vitro research on lymphoblastoid cell lines has shown that simvastatin exposure affects the expression of thousands of genes, highlighting its broad impact on cellular processes beyond simple enzyme inhibition. the-rheumatologist.org Some studies also indicate that statins can protect neurons in vitro from cell death induced by excessive stimulation of NMDA receptors, an effect linked to cholesterol homeostasis in the brain. scielo.brscielo.br

Animal Model Studies of Lipid Regulation and Pathway Modulation

Animal models have been instrumental in understanding the physiological effects of ezetimibe and simvastatin, both individually and in combination, on systemic lipid regulation.

Ezetimibe has demonstrated potent and selective inhibition of intestinal cholesterol absorption across numerous preclinical animal models, including rodents, rabbits, dogs, and monkeys. oup.comresearchgate.net In cholesterol-fed hamsters, ezetimibe was shown to inhibit cholesterol absorption with an ED50 of 0.04 mg/kg. nih.gov Studies in rats and hamsters revealed that while ezetimibe did not affect the hydrolysis of cholesteryl esters or the absorption of the resulting fatty acids, it powerfully blocked the absorption of the free cholesterol released from this process by 92-96%. nih.gov

Crucially, studies in ApoE knockout (apoE−/−) mice, a well-established model for atherosclerosis, showed that ezetimibe effectively inhibited cholesterol absorption under various dietary conditions, including high-fat, low-fat, and cholesterol-free diets. ahajournals.org This inhibition of both dietary and biliary cholesterol absorption leads to a reduction in cholesterol delivery to the liver and a decrease in hepatic cholesterol stores. ahajournals.org This mechanism was further clarified in studies where blocking cholesterol transport with ezetimibe led to an upregulation of intestinal sterol regulatory element-binding protein-2 (SREBP-2) and its target genes, HMG-CoA reductase (HMGR) and the LDL receptor (LDLR), as a compensatory response in enterocytes. nih.gov

Simvastatin's primary role is to inhibit the synthesis of cholesterol in the liver. In animal models, simvastatin administration has been shown to regulate abnormal lipid levels. frontiersin.org For example, in hyperlipidemic rats, simvastatin treatment significantly ameliorated lipid droplet accumulation and steatosis in the liver. frontiersin.org It achieves this by decreasing the mRNA expression of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. frontiersin.org

The combination of ezetimibe and a statin leverages their complementary mechanisms of action: inhibiting cholesterol absorption and synthesis, respectively. tandfonline.com This dual inhibition has been shown to produce synergistic or additive effects on lipid profiles in animal models. researchgate.netnih.gov

Lipid Profile Changes with Ezetimibe and Simvastatin in Animal Models

| Compound(s) | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Ezetimibe | ApoE−/− Mice | Reduced aortic atherosclerotic lesion surface area significantly under western, low-fat, and cholesterol-free diets. | ahajournals.org |

| Ezetimibe | Hamsters | Inhibited cholesterol absorption with an ED50 of 0.04 mg/kg. | nih.gov |

| Simvastatin | Hyperlipidemic Rats | Significantly decreased serum lipid levels and inhibited hepatic lipid accumulation. | frontiersin.org |

| Ezetimibe + Lovastatin | Dogs | Synergistically reduced plasma cholesterol to levels lower than either agent alone. | researchgate.net |

| Ezetimibe + Simvastatin | Zebrafish Larvae | Effectively reduced total cholesterol levels in a high-cholesterol diet model. | researchgate.net |

Effects of Simvastatin on Hepatic Cholesterol Synthesis in Animal Models

Molecular and Cellular Pathway Analysis in Preclinical Contexts Beyond Primary Lipid Targets

Beyond their primary effects on lipid metabolism, both ezetimibe and simvastatin have been shown in preclinical studies to modulate other molecular and cellular pathways, often referred to as pleiotropic effects.

Ezetimibe's Broader Effects: Preclinical models suggest that ezetimibe possesses anti-inflammatory and anti-cancer properties. frontiersin.orgmdpi.com In animal models, ezetimibe has been observed to reduce inflammatory responses. mdpi.com In vitro and in vivo studies have shown that ezetimibe can inhibit the progression of several types of cancer through mechanisms such as anti-angiogenesis, stem cell suppression, and anti-proliferation. frontiersin.org It is also known to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and promote autophagy in certain preclinical settings. mdpi.com

Simvastatin's Pleiotropic Actions: Simvastatin has demonstrated a wide range of effects beyond HMG-CoA reductase inhibition in preclinical models. In vitro studies and animal models show it can reduce inflammation and fibrosis. frontiersin.org It has been found to inhibit the activation of signaling proteins like RhoA and Ras, which are involved in cellular growth and inflammation. frontiersin.org In preclinical models of mantle cell lymphoma, simvastatin was shown to impair cell proliferation and suppress the activation of the AKT/mTOR signaling pathway. mdpi.com Furthermore, some in vitro studies using human gut bacteria have shown that simvastatin can impact bacterial growth and upregulate genes related to the cell membrane, including those involved in fatty acid biosynthesis. ucsf.edu

Drug Drug Interaction Mechanisms: Preclinical and Mechanistic Insights

Investigation of Enzyme Inhibition and Induction by Ezetimibe (B1671841) and Simvastatin (B1681759) in Vitro/Animal Models

Preclinical studies have been instrumental in characterizing the metabolic pathways of ezetimibe and simvastatin and their potential for enzymatic drug-drug interactions.

Ezetimibe: In vitro and preclinical assessments have consistently shown that ezetimibe itself does not significantly induce or inhibit cytochrome P450 (CYP450) enzymes. pom.go.idgeneesmiddeleninformatiebank.nlhpra.ie Specifically, no clinically meaningful interactions have been noted with drugs metabolized by key CYP isoenzymes such as CYP1A2, CYP2D6, CYP2C8, CYP2C9, and CYP3A4, or N-acetyltransferase. geneesmiddeleninformatiebank.nlhpra.ie This low potential for CYP-mediated interactions suggests that ezetimibe is unlikely to alter the plasma concentrations of a wide range of co-administered drugs that rely on these enzymatic pathways for clearance. pom.go.id The primary metabolic pathway for ezetimibe is extensive glucuronidation in the small intestine and liver to its pharmacologically active phenolic glucuronide form, ezetimibe-glucuronide (B19564). tga.gov.auresearchgate.net This process is mainly mediated by UDP-glucuronosyltransferase (UGT) 1A1. researchgate.netnih.gov

Simvastatin: Conversely, simvastatin is primarily metabolized by the CYP3A4 isoenzyme. pom.go.idnih.gov Simvastatin itself, however, does not possess inhibitory activity towards CYP3A4, meaning it is not expected to affect the plasma levels of other drugs metabolized by this enzyme. pom.go.id The clinical significance of this metabolic pathway lies in simvastatin's susceptibility to interactions with potent inhibitors or inducers of CYP3A4. pom.go.idnih.gov For instance, substances that strongly inhibit CYP3A4 can lead to increased plasma concentrations of simvastatin, a factor that has been linked to an elevated risk of myopathy. geneesmiddeleninformatiebank.nlnih.gov

Combined Effects in Preclinical Models: In co-administration studies involving animal models, the observed toxic effects were generally those characteristic of statins. geneesmiddeleninformatiebank.nl Some of these effects were more pronounced than with statin treatment alone, which is attributed to pharmacokinetic and/or pharmacodynamic interactions. geneesmiddeleninformatiebank.nl For example, myopathies in rats were observed only at exposure levels significantly higher than human therapeutic doses, approximately 20 times the AUC for simvastatin. geneesmiddeleninformatiebank.nl

The following table summarizes the key findings from in vitro and animal models regarding enzyme interactions.

Table 1: Preclinical Data on Enzyme Inhibition and Induction by Ezetimibe and Simvastatin

| Compound | Enzyme System | Preclinical Finding | Reference |

|---|---|---|---|

| Ezetimibe | Cytochrome P450 (CYP1A2, 2D6, 2C8, 2C9, 3A4) | Does not induce or inhibit. | pom.go.idgeneesmiddeleninformatiebank.nlhpra.ie |

| Ezetimibe | N-acetyltransferase | No clinically significant interaction observed. | geneesmiddeleninformatiebank.nlhpra.ie |

| Ezetimibe | UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 | Primary metabolic pathway; extensive conjugation to ezetimibe-glucuronide. | researchgate.netnih.gov |

| Simvastatin | Cytochrome P450 3A4 (CYP3A4) | Substrate of CYP3A4; does not inhibit CYP3A4 activity. | pom.go.idnih.gov |

Assessment of Competition for Drug Transporters (e.g., OATP1B1) in Preclinical Systems

Drug transporters play a critical role in the absorption, distribution, and elimination of many drugs, including ezetimibe and simvastatin. Preclinical systems have been vital in elucidating these interactions.

Ezetimibe and its Glucuronide: The disposition of ezetimibe and its active metabolite, ezetimibe-glucuronide, is influenced by several efflux and uptake transporters. In vitro studies have shown that ezetimibe is a substrate for P-glycoprotein (P-gp/ABCB1) and Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2). researchgate.netnih.gov Its active metabolite, ezetimibe-glucuronide, is a high-affinity substrate for MRP2 and also interacts with hepatic uptake transporters. researchgate.net

Specifically, ezetimibe-glucuronide is a substrate for Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP2B1, which facilitate its uptake into hepatocytes from the blood, a key step in its enterohepatic circulation. researchgate.netnih.gov In vitro experiments using OATP-transfected cells demonstrated that ezetimibe-glucuronide is a potent inhibitor of OATP-mediated transport, whereas the parent ezetimibe was significantly less potent. researchgate.netnih.gov This suggests that the glucuronide form is the primary moiety interacting with these hepatic uptake transporters. The interaction with OATP1B1 is clinically relevant as genetic polymorphisms in the SLCO1B1 gene (which encodes OATP1B1) can influence the pharmacokinetics of ezetimibe. researchgate.net

Simvastatin: Simvastatin and its active acid form are also substrates for drug transporters. Simvastatin acid is a substrate for OATP1B1, and this transporter is crucial for its hepatic uptake, which is the site of its pharmacological action. acs.org Simvastatin is also a substrate for the efflux transporter P-glycoprotein. researchgate.net The interaction with OATP1B1 is particularly significant, as co-administration with inhibitors of OATP1B1 can increase simvastatin plasma concentrations and the associated risk of myopathy. hpra.ie For example, rifampicin, which has a dual interaction mechanism of CYP3A4 induction and OATP1B1 inhibition, can significantly alter atorvastatin (B1662188) (another statin) concentrations depending on the timing of administration, highlighting the importance of transporter-mediated uptake. hpra.ie

Interaction between Ezetimibe and Simvastatin at the Transporter Level: The co-administration of ezetimibe and simvastatin involves multiple potential transporter interactions. The competition for or modulation of transporters like OATP1B1, P-gp, and MRP2 could theoretically influence the disposition of both drugs. Given that ezetimibe-glucuronide is taken up by OATP1B1 and simvastatin acid is also a substrate, there is a potential for competitive interaction at the site of hepatic uptake. researchgate.netacs.org

The following table summarizes preclinical findings related to drug transporter interactions.

Table 2: Preclinical Data on Drug Transporter Interactions for Ezetimibe and Simvastatin

| Compound | Transporter | Interaction Type | Preclinical System/Finding | Reference |

|---|---|---|---|---|

| Ezetimibe | P-glycoprotein (P-gp/ABCB1) | Substrate | In vitro studies confirmed interaction. | researchgate.net |

| Ezetimibe | MRP2 (ABCC2) | Low-affinity substrate | In vitro vesicle studies. | researchgate.net |

| Ezetimibe-glucuronide | MRP2 (ABCC2) | High-affinity substrate | In vitro vesicle studies. | researchgate.net |

| Ezetimibe-glucuronide | OATP1B1 | Substrate/Inhibitor | Accumulated in OATP1B1-expressing cells; inhibited bromosulfophthalein uptake. | researchgate.netnih.gov |

| Ezetimibe-glucuronide | OATP2B1 | Substrate | Accumulated significantly in OATP2B1-expressing cells. | researchgate.netnih.gov |

| Simvastatin / Simvastatin Acid | OATP1B1 | Substrate | Hepatic uptake mediated by OATP1B1. Polymorphisms affect systemic exposure. | acs.org |

| Simvastatin | P-glycoprotein (P-gp/ABCB1) | Substrate | Simvastatin is a substrate for this efflux transporter. | researchgate.net |

Theoretical Pharmacodynamic Synergism Beyond Primary Lipid-Lowering Actions

Beyond the well-established complementary effects on cholesterol absorption and synthesis, there is a theoretical and emerging preclinical basis for pharmacodynamic synergism between ezetimibe and simvastatin that extends to so-called "pleiotropic" effects. nih.govresearchgate.net These effects are independent of lipid-lowering and may contribute to cardiovascular risk reduction.

One of the most studied areas is the impact on inflammation. Statins are known to have anti-inflammatory properties, partly demonstrated by their ability to reduce levels of high-sensitivity C-reactive protein (hs-CRP), an inflammatory marker associated with cardiovascular risk. nih.gov Preclinical studies in hypercholesterolemic animal models demonstrated that the combination of ezetimibe and an HMG-CoA reductase inhibitor synergistically reduces plasma cholesterol. nih.gov Clinical studies have further suggested that this synergy extends to anti-inflammatory effects. nih.gov The combination of ezetimibe and simvastatin has been shown to produce a greater reduction in hs-CRP levels compared to simvastatin monotherapy, an effect that appears to be independent of the magnitude of LDL-cholesterol reduction. nih.govopenaccessjournals.com This suggests an additive or synergistic effect on inflammatory pathways. nih.gov

The mechanisms for this enhanced anti-inflammatory effect are not fully elucidated but may involve a more profound inhibition of the mevalonate (B85504) pathway by the combination therapy. researchgate.net This pathway is not only central to cholesterol synthesis but also produces various non-sterol isoprenoid compounds essential for intracellular signaling processes, including those involved in inflammation. researchgate.net By inhibiting both exogenous cholesterol uptake (ezetimibe) and endogenous synthesis (simvastatin), the combination may lead to a more significant reduction in the downstream products of the mevalonate pathway compared to a statin alone, thus enhancing pleiotropic effects like inflammation reduction. researchgate.net

Other potential synergistic pleiotropic effects that are subjects of ongoing research include improvements in endothelial function and modulation of immune responses, though evidence remains less established than for anti-inflammatory actions. mdpi.com While some preclinical data suggest ezetimibe may have its own modest pleiotropic effects, its primary contribution in combination therapy appears to be the enhancement of the statin's effects. researchgate.netmdpi.com

Drug Discovery and Pharmaceutical Development Aspects

Strategic Rationale for Developing Fixed-Dose Combination Therapies

The development of fixed-dose combination (FDC) therapies, such as the combination of ezetimibe (B1671841) and simvastatin (B1681759), is driven by a multifaceted strategic rationale aimed at improving the management of chronic diseases like hyperlipidemia. A primary driver for creating FDCs is the potential to significantly enhance patient adherence and persistence with treatment regimens. Many chronic conditions, particularly cardiovascular diseases, require long-term management with multiple medications. Combining multiple active ingredients into a single tablet reduces the "pill burden" for patients, simplifying their daily medication schedule and making it easier to follow prescribed treatments.

Real-world evidence strongly supports this advantage, with numerous studies demonstrating that patients receiving FDCs have significantly higher rates of adherence and persistence compared to those taking the same medications as separate, loose-dose combinations. This improved adherence is not merely a matter of convenience; it is directly linked to better clinical outcomes. For instance, studies have shown that improved adherence through FDCs leads to better control of risk factors, such as blood pressure and LDL cholesterol levels.

From a clinical and pharmacoeconomic perspective, FDCs offer substantial benefits. By combining drugs with complementary mechanisms of action—such as ezetimibe, which inhibits intestinal cholesterol absorption, and simvastatin, which inhibits endogenous cholesterol synthesis—FDCs can achieve greater therapeutic efficacy. This synergistic effect often allows for the use of lower doses of individual components, which can potentially improve the safety profile. The landmark IMPROVE-IT trial, for example, demonstrated that the ezetimibe/simvastatin combination lowered LDL cholesterol more effectively than simvastatin monotherapy and resulted in a further reduction of cardiovascular events.

Economically, FDCs are often more cost-effective than the separate administration of their individual components. Several economic evaluations have concluded that FDCs can be less expensive and more efficacious, a status known as "dominating" the loose-dose alternative in economic terms. These cost savings can stem from reduced manufacturing and packaging costs, as well as lower healthcare resource utilization due to improved clinical outcomes and fewer cardiovascular events. The widespread implementation of FDC therapy for cardiovascular disease could lead to major public health gains and significant reductions in cardiovascular mortality globally.

Table 1: Comparison of Adherence and Outcomes between Fixed-Dose Combination (FDC) and Loose-Dose Combination (LDC) Therapies

| Metric | Finding | Source Citation |

|---|---|---|

| Patient Adherence | Significantly higher in patients receiving FDCs compared to LDCs in 12 out of 13 real-world evidence studies. | |

| Patient Persistence | All 18 real-world evidence studies reviewed reported higher persistence with FDCs. | |

| Clinical Outcomes | 14 out of 17 real-world evidence studies reported positive findings with FDCs, including better blood pressure and hemoglobin A1C control. | |

| Economic Outcomes | All 6 cost-effectiveness analyses reviewed found FDCs to be less expensive and more efficacious than LDCs. | |

| Cardiovascular Events | FDCs including a statin and blood pressure agents can reduce fatal and non-fatal cardiovascular events by about half. |

Preformulation and Formulation Science for Ezetimibe-Simvastatin

The successful development of a fixed-dose combination (FDC) tablet for ezetimibe and simvastatin hinges on rigorous preformulation and formulation science. A central challenge is the poor aqueous solubility of both active pharmaceutical ingredients (APIs). wjpps.com Ezetimibe and simvastatin are classified as Biopharmaceutics Classification System (BCS) Class II drugs, meaning they have high permeability but low solubility. wjpps.comajpaonline.com This low solubility can limit their dissolution rate in the gastrointestinal tract, potentially leading to incomplete absorption and high variability in therapeutic effect. wjpps.com Ezetimibe's aqueous solubility is approximately 8-12 µg/mL, while simvastatin's is about 30 µg/mL. wjpps.com

Development of Solid Dispersion Technologies for Enhanced Dissolution Properties

To overcome the solubility challenge, pharmaceutical scientists have employed advanced formulation strategies, with solid dispersion (SD) technology being a key focus. A solid dispersion involves dispersing one or more APIs in an inert carrier matrix at the solid state. This technique can enhance the dissolution of poorly soluble drugs by reducing particle size, increasing the surface area, and converting the drug from a crystalline to a more soluble amorphous state.

Research has specifically explored drug-drug solid dispersions of ezetimibe and simvastatin. One study utilized a co-grinding method to prepare binary solid dispersions. Physicochemical analysis using Differential Scanning Calorimetry (DSC) revealed that ezetimibe and simvastatin form a simple eutectic system, which is a mixture that melts at a lower temperature than its individual components. The formation of this eutectic was associated with a significant improvement in the dissolution rate of ezetimibe. Notably, the dissolution enhancement was most pronounced when the composition was near the eutectic point, with these dispersions releasing twice the amount of ezetimibe in the first 20 minutes compared to the raw API. This suggests that formulating the two drugs as a eutectic-based solid dispersion could allow for well-formulated FDCs with potentially reduced ezetimibe doses due to its improved dissolution.

Other solid dispersion approaches have used hydrophilic carriers like polyethylene (B3416737) glycols (PEGs), Gelucire, and polyvinylpyrrolidone (B124986) (PVP) to enhance the dissolution of ezetimibe or simvastatin individually. For instance, preparing solid dispersions of ezetimibe with carriers like PEG 6000 and an adsorbent like lactose (B1674315) monohydrate has been shown to improve its in-vitro drug release by reducing drug crystallinity. Similarly, surface solid dispersions of simvastatin with superdisintegrants have demonstrated a significant decrease in drug crystallinity and a corresponding increase in dissolution rate. The creation of co-amorphous systems, where both drugs exist in an amorphous state, has also been investigated to improve physical stability and dissolution rates.

Table 2: Dissolution Enhancement of Ezetimibe in Ezetimibe-Simvastatin Solid Dispersions

| Formulation | Technology | Key Finding | Source Citation |

|---|---|---|---|

| Ezetimibe-Simvastatin Binary System | Co-grinding to form a eutectic solid dispersion | Formed a simple eutectic system. Dispersions near the eutectic point doubled the amount of ezetimibe released in 20 minutes compared to the pure drug. | |

| Ezetimibe with Hydrophilic Carriers | Solid dispersion with PEG 4000, PEG 6000, Gelucire 44/14, and lactose monohydrate | Ternary systems showed significant improvement in ezetimibe dissolution. | |

| Simvastatin with Superdisintegrants | Surface Solid Dispersion (SSD) by co-evaporation | Marked improvement in solubility in various media; decreased crystallinity of simvastatin. | |

| Ezetimibe-Simvastatin Co-amorphous System | Melt-quenched method | The co-amorphous system showed enhanced physical stability and synchronized drug release compared to individual amorphous drugs. |

Excipient Compatibility and Stability Studies for Combination Formulations

Ensuring the compatibility of both ezetimibe and simvastatin with each other and with various pharmaceutical excipients is critical for developing a stable and effective FDC tablet. Preformulation compatibility studies are essential to identify any potential physical or chemical interactions that could compromise the product's quality, efficacy, or shelf-life.

These studies typically involve mixing the APIs with selected excipients—such as fillers (e.g., lactose monohydrate, microcrystalline cellulose), binders (e.g., hydroxypropyl methylcellulose), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate)—and subjecting the mixtures to accelerated stability conditions (e.g., elevated temperature and humidity). Analytical techniques like Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray powder diffraction (XRPD) are used to detect interactions.

For the ezetimibe-simvastatin combination, FTIR studies have shown a lack of strong chemical interactions between the two APIs in their solid dispersion form. However, simvastatin is known to be susceptible to degradation, particularly through oxidation and hydrolysis. This necessitates the careful selection of excipients and often the inclusion of antioxidants in the formulation. The commercial Vytorin® tablet, for example, includes butylated hydroxyanisole (BHA) and citric acid monohydrate as antioxidants to protect the active ingredients. Some research has also explored alternative antioxidants like sodium citrate (B86180) and sodium ascorbate (B8700270) to enhance the stability of the active components.

Stability studies on the final dosage form are performed under various environmental conditions (temperature and humidity) over extended periods to establish the product's shelf-life. These studies track the content of the active ingredients and the formation of any degradation products. For the ezetimibe/simvastatin tablet, forced degradation studies—exposing the drug to stress conditions like acid, base, oxidation, and heat—are conducted to identify potential degradation pathways and ensure that the analytical methods used for quality control are stability-indicating. Such tests have shown that simvastatin degrades under acidic, alkaline, and oxidative stress, while ezetimibe is more stable but can degrade under alkaline conditions. The results of these compatibility and stability studies guide the selection of appropriate excipients and packaging to ensure the final product remains safe and effective throughout its shelf life.

Manufacturing Processes and Quality Control Methodologies for Fixed-Dose Combinations

The manufacturing of a fixed-dose combination tablet like ezetimibe/simvastatin requires a robust and well-controlled process to ensure that each tablet contains the correct dose of each drug and meets all quality specifications. Given the potential for interaction and the need to control the release of two different APIs, specialized manufacturing techniques are often employed.

A common approach for combining two incompatible or different-release-profile drugs is the production of bilayer tablets. This involves the compression of two different granulations in two separate layers within a single tablet. This physical separation can prevent direct contact between incompatible components and allows for different release profiles for each drug if needed (e.g., one immediate-release layer and one sustained-release layer). For the ezetimibe/simvastatin combination, a bilayer approach can be used where one layer contains simvastatin and its stabilizing excipients, and the second layer contains ezetimibe.

The manufacturing process generally involves several key steps:

Granulation: The APIs and excipients for each layer are mixed and then granulated separately. Wet granulation is a common method used, where a binder solution is added to the powder mixture to form granules. These granules are then dried and milled to a uniform size.

Blending: The granules for each layer are blended with additional excipients like lubricants (e.g., magnesium stearate) and glidants (e.g., colloidal silica) to ensure good flow and prevent sticking during compression.

Compression: A specialized bilayer tablet press is used. First, the granulation for the first layer is fed into the die and lightly compressed. Then, the granulation for the second layer is added on top, and the final, much higher compression force is applied to fuse the two layers into a single bilayer tablet.

Quality control is paramount throughout the manufacturing process and for the final product. This involves a comprehensive set of analytical tests to ensure the identity, strength, quality, and purity of the FDC tablets.

Pre-compression evaluation: The granulated powders are tested for properties like angle of repose, bulk density, and compressibility to ensure they are suitable for tablet compression.

Post-compression evaluation: The finished tablets are tested for physical attributes such as weight variation, thickness, hardness, and friability to ensure uniformity and durability.

Assay and Content Uniformity: High-Performance Liquid Chromatography (HPLC) is the standard method for simultaneously quantifying the amount of ezetimibe and simvastatin in the tablets. This ensures that each tablet contains the precise amount of each API as stated on the label.

Dissolution Testing: This critical test measures the rate and extent to which the APIs are released from the tablet in a specified medium, mimicking the conditions of the gastrointestinal tract. For FDCs, this test must demonstrate appropriate release for both drugs.

Stability-Indicating Methods: The analytical methods, particularly HPLC, must be validated to be "stability-indicating." This means the method can accurately measure the active drugs without interference from any degradation products, excipients, or the other active ingredient. This is confirmed through forced degradation studies.

Table 3: Key Quality Control Parameters for Ezetimibe/Simvastatin FDC Tablets

| Test | Method | Purpose | Source Citation |

|---|---|---|---|

| Identification & Assay | RP-HPLC with UV Detection | To simultaneously confirm the identity and quantify the amount of ezetimibe and simvastatin in the finished product. | |

| Dissolution | USP Apparatus (e.g., Type II - Paddle) | To measure the in-vitro release rate of both ezetimibe and simvastatin from the tablet over time. | |

| Related Substances / Impurities | Stability-Indicating HPLC | To detect and quantify any impurities or degradation products that may have formed during manufacturing or storage. | |

| Physical Tablet Properties | Weight Variation, Hardness, Friability, Disintegration | To ensure the physical integrity, uniformity, and proper breakdown of the tablets. |

Toxicology and Non Clinical Safety Assessment

General Toxicology Studies in Relevant Animal Models

General toxicology studies for the combination of ezetimibe (B1671841) and simvastatin (B1681759) have been conducted in several animal models, primarily rats and dogs, to evaluate the potential toxicity of the co-administered drugs. fda.govvivotecnia.com These studies are designed to identify target organs of toxicity and establish a safety margin for human exposure.

In preclinical studies involving the co-administration of ezetimibe and statins, the observed toxicity profile was generally comparable to or greater than that of the statin administered alone. fda.gov The toxicity appears to be primarily associated with the statin component and is a known and monitorable effect. fda.gov

A key finding from studies in dogs was the increase of cholesterol in the gallbladder bile following ezetimibe administration. pom.go.idfda.gov In a one-month study, dogs given ezetimibe showed a two- to four-fold increase in the concentration of cholesterol in their gallbladder bile. fda.gov However, a longer one-year study in dogs at a high dose did not lead to the formation of gallstones or other adverse effects on the hepatobiliary system. fda.gov

When ezetimibe was combined with simvastatin in a three-month study in dogs, there were increases in liver enzymes at all tested doses. fda.gov Histopathological findings in the liver, such as hepatocytic cytoplasmic eosinophilia, were also observed across all combination doses, with biliary hyperplasia noted at the high dose combination, which was not reversible after a one-month drug-free period. fda.gov

In rabbits, the combination of ezetimibe and simvastatin resulted in more pronounced bile duct hyperplasia and peribiliary inflammation compared to ezetimibe alone. fda.gov It is noted, however, that liver toxicity was not identified as a target organ for ezetimibe when administered alone in rats, mice, or dogs. fda.gov

The selection of animal models for these studies is critical. Rats are a standard model in general toxicology due to their well-understood physiology and metabolism, which allows for reasonable extrapolation of data to humans. vivotecnia.com Dogs are often used for assessing cardiovascular and metabolic effects, as their size and physiology accommodate methods similar to those used in human clinical studies. vivotecnia.compom.go.id

Interactive Data Table: General Toxicology Findings for Ezetimibe/Simvastatin Combination

| Species | Duration of Study | Key Findings | Citation |

| Dog | 3 months | Increased liver enzymes at all combination doses. Hepatocytic cytoplasmic eosinophilia. Biliary hyperplasia at high doses. | fda.gov |

| Rabbit | 9 days | More pronounced bile duct hyperplasia and peribiliary inflammation with combination compared to ezetimibe alone. | fda.gov |

| Rat, Dog | 3 months | Toxicity profile appears to be that associated with statins. | fda.gov |

Genotoxicity and Carcinogenicity Assessments in Preclinical Models

The genotoxic and carcinogenic potential of the ezetimibe and simvastatin combination, as well as the individual components, has been thoroughly evaluated in a range of preclinical models. wikidoc.org These assessments are fundamental to understanding the long-term safety of the drug. numberanalytics.com

No animal carcinogenicity studies have been conducted with the direct combination of ezetimibe and simvastatin. wikidoc.orgfda.gov However, the combination did not show any evidence of mutagenicity in the in vitro microbial mutagenicity (Ames) test with Salmonella typhimurium and Escherichia coli, with or without metabolic activation. wikidoc.orgfda.gov Furthermore, no clastogenicity was observed in an in vitro chromosomal aberration assay using human peripheral blood lymphocytes. wikidoc.orgfda.gov In an in vivo mouse micronucleus test, the combination of ezetimibe and simvastatin showed no evidence of genotoxicity at doses up to 600 mg/kg. wikidoc.orgfda.gov

Ezetimibe: Long-term carcinogenicity studies of ezetimibe alone have been conducted in rats and mice. In a 104-week study in rats, there were no statistically significant increases in tumor incidences. wikidoc.org Similarly, a 104-week study in mice also showed no evidence of a carcinogenic effect. wikidoc.orgnih.gov Ezetimibe was not genotoxic in a battery of tests, including the Ames test, an in vitro chromosomal aberration assay, and an in vivo mouse micronucleus test. nih.govhres.ca

Simvastatin: Carcinogenicity studies with simvastatin have been conducted in mice and rats. In a 72-week study in mice, an increased incidence of liver carcinomas was observed at the highest dose in females and at mid and high doses in males. wikidoc.org Adenomas of the liver were also increased in mid- and high-dose females. wikidoc.org A 92-week study in mice at lower doses showed no evidence of a tumorigenic effect. wikidoc.org In a two-year study in rats, a statistically significant increase in the incidence of thyroid follicular adenomas was seen in female rats at a high level of exposure. wikidoc.org

Interactive Data Table: Genotoxicity and Carcinogenicity Findings

| Test | Compound/Combination | Species/System | Result | Citation |

| Microbial Mutagenicity (Ames) | Ezetimibe/Simvastatin | S. typhimurium, E. coli | Negative | wikidoc.orgfda.gov |

| Chromosomal Aberration Assay | Ezetimibe/Simvastatin | Human lymphocytes (in vitro) | Negative | wikidoc.orgfda.gov |

| Mouse Micronucleus Test | Ezetimibe/Simvastatin | Mouse (in vivo) | Negative | wikidoc.orgfda.gov |

| Carcinogenicity Study | Ezetimibe | Rat | Negative | wikidoc.org |

| Carcinogenicity Study | Ezetimibe | Mouse | Negative | wikidoc.orgnih.gov |

| Carcinogenicity Study | Simvastatin | Mouse | Increased liver carcinomas and adenomas at higher doses | wikidoc.org |

| Carcinogenicity Study | Simvastatin | Rat | Increased thyroid follicular adenomas in females at high exposure | wikidoc.org |

Reproductive and Developmental Toxicity Studies in Animal Models

Reproductive and developmental toxicity studies are essential for assessing the potential effects of a drug on fertility, embryonic development, and postnatal development. nih.govaltex.org For Vytorin, these studies have been conducted for the individual components, ezetimibe and simvastatin.

No specific animal fertility studies have been performed with the combination of ezetimibe and simvastatin. fda.gov

Ezetimibe: In oral fertility studies conducted in rats, ezetimibe did not show any evidence of reproductive toxicity at doses up to 1000 mg/kg/day in both males and females. wikidoc.orghres.ca Ezetimibe was also found to be negative for reproductive toxicity at all stages, including fertility, embryo-fetal development, and pre- and postnatal development. geneesmiddeleninformatiebank.nl

Simvastatin: Animal reproduction studies with simvastatin in rats and rabbits did not reveal any evidence of teratogenicity. fiercepharma.comfiercebiotech.com However, because statins decrease the synthesis of cholesterol and potentially other substances derived from cholesterol that are vital for fetal development, this compound may cause fetal harm when administered to a pregnant woman. fiercepharma.comfiercebiotech.com

The selection of animal species for these studies, typically rats and rabbits, is based on their extensive historical use and the availability of background data. europa.eu

Interactive Data Table: Reproductive and Developmental Toxicity Findings

| Study Type | Compound | Species | Key Findings | Citation |

| Fertility | Ezetimibe | Rat | No evidence of reproductive toxicity. | wikidoc.orghres.ca |

| Teratogenicity | Simvastatin | Rat, Rabbit | No evidence of teratogenicity. | fiercepharma.comfiercebiotech.com |

Immunotoxicity and Hypersensitivity Potential in Preclinical Models

The potential for a compound to cause immunotoxicity, which includes immunosuppression, hypersensitivity, and excessive immune activation, is a critical aspect of preclinical safety assessment. transcurebioservices.commdpi.com

Preclinical testing of ezetimibe did not indicate a sensitizing potential. regulations.gov Specifically, an active systemic anaphylaxis (ASA) test and a homologous passive cutaneous anaphylaxis (PCA) test in guinea pigs both yielded negative results, suggesting a lack of potential to induce an allergic response. regulations.gov This is consistent with the low incidence of hypersensitivity reactions observed in extensive clinical trials. regulations.gov

Some studies have explored the immunomodulatory effects of ezetimibe in specific disease models. In a mouse model of ankylosing spondylitis, ezetimibe was shown to inhibit the differentiation of Th17 cells, which are involved in inflammation. frontiersin.org Another study in mice suggested that ezetimibe can enhance antitumor immunity in a manner dependent on CD8+ lymphocytes. medrxiv.org While these studies investigate the pharmacological activity of ezetimibe on the immune system, they are distinct from formal immunotoxicity studies designed to assess adverse effects. nih.govtaylorfrancis.com

There is no specific information available from the provided search results regarding the immunotoxicity or hypersensitivity potential of the direct combination of ezetimibe and simvastatin in preclinical models.

Interactive Data Table: Immunotoxicity and Hypersensitivity Findings for Ezetimibe

| Test | Species | Result | Indication | Citation |

| Active Systemic Anaphylaxis (ASA) | Guinea Pig | Negative | Lack of potential to induce allergic response. | regulations.gov |

| Homologous Passive Cutaneous Anaphylaxis (PCA) | Guinea Pig | Negative | Lack of potential to induce allergic response. | regulations.gov |

Pharmacogenomic Considerations in Preclinical Drug Response

Investigation of Genetic Polymorphisms Influencing Simvastatin (B1681759) Metabolism (e.g., SLCO1B1) in In Vitro and Ex Vivo Systems

The investigation of genetic polymorphisms in non-clinical settings, such as in vitro (in a controlled environment like a test tube or petri dish) and ex vivo (using tissue from a living organism) systems, is crucial for elucidating the mechanisms behind variable drug responses. For simvastatin, research has heavily focused on the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1). jppres.comfrontiersin.org This transporter is critical for the uptake of statins into the liver, their primary site of action and elimination. gbcbiotech.comumich.edu

In vitro experiments using cells engineered to express SLCO1B1 have been instrumental in identifying various inhibitors of the OATP1B1 transporter. gbcbiotech.com A key area of research has been the functional characterization of non-synonymous single nucleotide polymorphisms (SNPs) within this gene. The most studied of these is the c.521T>C (rs4149056) variant, which results in a valine to alanine (B10760859) amino acid change (V174A) in the OATP1B1 protein. researchgate.net In vitro studies have demonstrated that this variant leads to reduced transporter function. gbcbiotech.com The proposed mechanism involves improper intracellular protein sequestration, which reduces the amount of functional transporter protein available on the cell surface. gbcbiotech.com Consequently, the hepatic uptake of simvastatin is impaired. Studies in cultured cells have shown that homozygous carriers of the 'C' allele at rs4149056 can exhibit a significant increase in plasma concentrations of statins, with some in vitro models suggesting a rise of up to 221%. oup.com

Other polymorphisms have also been investigated. For example, the SLCO1B1 c.388A>G (rs2306283) variant has been studied, though reports on its effect on transporter function have been inconsistent in vitro. gbcbiotech.com Beyond SLCO1B1, in vitro assays have explored the role of other genes. The c.421C>A variant in the ABCG2 gene, which codes for an efflux transporter, has been linked to reduced transport activity in vitro, affecting the disposition of simvastatin lactone. nih.gov

Myotoxicity, a potential adverse effect of statins, has also been modeled using in vitro systems. Cultured human muscle cells (myotubes) have been used to assess the direct toxic effects of simvastatin and to screen for potential drug-drug interactions that could exacerbate myotoxicity. iu.edu These assays allow for the determination of concentration-effect curves and the identification of synergistic toxicity when combined with other compounds. iu.edu

| Gene (Polymorphism) | In Vitro/Ex Vivo System | Key Finding | Reference |

|---|---|---|---|

| SLCO1B1 (c.521T>C; rs4149056) | Cells expressing SLCO1B1 | Associated with reduced OATP1B1 transporter function and decreased hepatic uptake of simvastatin. | gbcbiotech.comoup.com |

| SLCO1B1 (c.521T>C; rs4149056) | Homozygous carrier models | In vitro models show up to a 221% increase in plasma concentrations of statin acid. | oup.com |

| SLCO1B1 | Cultured Huh6 human liver cells | Expression of the SLCO1B1 gene was not stimulated by treatment with high-dose calcitriol. | tandfonline.com |

| ABCG2 (c.421C>A) | In vitro cell systems | Associated with reduced transport activity and increased area under the curve (AUC) for simvastatin lactone. | nih.gov |

| N/A (Myotoxicity) | Human myotubes | Established concentration-effect curves for simvastatin-induced myotoxicity (IC50 of 1.64 μM). | iu.edu |

| CYP enzymes | Fluorometric CYP inhibition screening assays | Used to determine the potential of various compounds to inhibit simvastatin metabolism by major CYP isoforms (e.g., CYP3A4). | iu.edu |

Development and Utilization of Preclinical Models for Assessing Pharmacogenomic Variability in Drug Response

To bridge the gap between single-cell assays and clinical outcomes, researchers have developed and utilized more complex preclinical models to assess pharmacogenomic variability. These models aim to simulate human physiology more closely and predict how genetic differences will manifest as varied drug responses across a population. rjppd.org

One category of preclinical models involves the use of cell lines derived from diverse human populations, such as lymphoblastoid cell lines (LCLs) from the HapMap project. nih.gov These cell lines retain the genetic diversity of the donor population. By exposing these panels of LCLs to drugs like simvastatin, researchers can perform genome-wide association studies (GWAS) in a controlled, preclinical setting. nih.gov This approach allows for the measurement of various pharmacologic phenotypes, including cell growth inhibition, apoptosis, and intracellular drug concentrations, and their association with millions of genetic variants. nih.gov

A significant advancement in preclinical modeling is the development of computational and systems pharmacology approaches. nih.govcore.ac.uk Physiologically based pharmacokinetic (PBPK) modeling is a powerful example. core.ac.ukresearchgate.net PBPK models are mathematical representations of the body's physiological and anatomical characteristics, including blood flow, organ volumes, and tissue composition. core.ac.uk These models are customized to simulate the absorption, distribution, metabolism, and excretion (ADME) of a specific drug. To assess pharmacogenomic variability, the models incorporate genetic data, such as the known functional impact of an SLCO1B1 polymorphism on the transporter's activity. core.ac.uk By running simulations with different genetic profiles (e.g., SLCO1B1 c.521TT vs. c.521CC), these models can predict how a genetic variant will alter the pharmacokinetic profile of simvastatin and its active metabolite, thereby forecasting the risk of adverse events like myopathy in different patient subpopulations. core.ac.uk A PBPK network for simvastatin has been established that includes multiple polymorphisms (SLCO1B1, ABCG2, and CYP3A5) to predict complex drug-drug-gene interactions. researchgate.net

Another innovative approach involves creating predictive models of drug response from large preclinical datasets. nih.gov For instance, one method uses statistical models that relate gene expression patterns in large panels of cancer cell lines to their measured drug responses. These models can then be applied to tumor gene expression data from clinical cohorts to impute a drug response for each patient, facilitating the discovery of new predictive biomarkers. nih.gov While developed in oncology, this principle of using preclinical data to build predictive pharmacogenomic models is broadly applicable.

Methodologies for Investigating Gene-Drug Interactions in Non-Clinical Settings

A variety of methodologies are employed in non-clinical settings to investigate and quantify gene-drug interactions, moving beyond simple associations to mechanistic understanding.

Phenotypic Cellular Assays: This methodology moves beyond traditional metrics like IC50 (half-maximal inhibitory concentration). Instead, it involves quantifying multiple cellular response phenotypes—such as the rates of cell proliferation, death, and senescence—at clinically relevant drug concentrations. mdpi.com By measuring these dynamic parameters, researchers can gain a more nuanced understanding of how a genetic variant influences a cell's response to a drug, which is often more complex than simple growth inhibition. mdpi.com

Genome-Wide Association Studies (GWAS) in Cell-Based Models: As mentioned, using panels of genetically diverse cell lines (e.g., LCLs) allows for high-throughput screening of drug responses. nih.gov The methodology involves correlating these responses with comprehensive genotype data (e.g., from the HapMap or 1000 Genomes Project) to systematically identify genetic loci, like SLCO1B1, that are significantly associated with drug sensitivity or resistance. nih.gov

Systems Pharmacology and PBPK Modeling: The methodology of PBPK modeling involves constructing a virtual patient or population. core.ac.ukresearchgate.net The process integrates data from multiple sources:

Drug-specific data: Physicochemical properties, in vitro metabolism, and transport kinetics.

System-specific data: Human physiological parameters (organ sizes, blood flows).